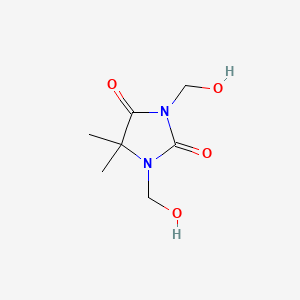

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

描述

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (CAS 6440-58-0), commonly known as DMDM hydantoin, is a formaldehyde-releasing agent (FAR) widely used as a preservative in cosmetics and personal care products. Its molecular formula is C₇H₁₂N₂O₄, with a molecular weight of 188.18 g/mol . Structurally, it features a hydantoin core (imidazolidine-2,4-dione) substituted with hydroxymethyl groups at positions 1 and 3 and dimethyl groups at position 3. This compound inhibits microbial growth by slowly releasing formaldehyde, a potent antimicrobial agent .

DMDM hydantoin is valued for its broad-spectrum efficacy against bacteria, fungi, and yeast, particularly in formulations like shampoos, conditioners, and skincare products . However, its use is regulated due to concerns about formaldehyde exposure, with safety thresholds set by agencies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) .

属性

IUPAC Name |

1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDISUOETYTPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035217 | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

198-200 °C, decomposes with boiling | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 77.3 g/100 cc, In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm at 21 °C /OECD Guideline 109/ | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000009 [mmHg], 9.0X10-8 mm Hg at 25 °C | |

| Record name | DMDM hydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Powder | |

CAS No. |

6440-58-0 | |

| Record name | DMDM Hydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006440580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMDM HYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYR0546TOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C /OECD Guideline 102/, MP: 102-104 °C /Technical/ | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Base-Catalyzed Hydroxymethylation

The most common laboratory method involves the reaction of 5,5-dimethylhydantoin with formaldehyde in the presence of a basic catalyst.

-

Reagents :

-

5,5-Dimethylhydantoin (0.1 mol)

-

Aqueous formaldehyde (37%, 0.2 mol)

-

Sodium hydroxide (0.05 mol)

-

-

Reaction Conditions :

-

Temperature: 39–49°C

-

Duration: 4 hours

-

Solvent: Ethanol or solvent-free

-

-

Steps :

-

Formaldehyde and NaOH are mixed to form a hydroxymethylating agent.

-

DMH is added gradually to the mixture, with vigorous stirring to manage exothermic heat.

-

The reaction is refluxed until completion, monitored by thin-layer chromatography (TLC).

-

The product is precipitated by acidification with HCl or NHCl and recrystallized using ethanol/water or ethyl acetate/n-hexane.

-

One-Pot Solvent-Free Synthesis

A modified approach eliminates solvents to enhance sustainability ():

-

DMH, formaldehyde, and NaOH are heated at 50°C for 4 hours.

-

The crude product is extracted with ethyl acetate and crystallized.

-

Advantages : Reduced waste, higher purity (98% by HPLC).

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors for efficiency:

-

Reactor Type : Tubular or microchannel reactors.

-

Conditions :

-

Temperature: 50–60°C

-

Pressure: 1–2 atm

-

Catalyst: Heterogeneous bases (e.g., MgO or CaCO)

-

Advantages :

-

Higher throughput (up to 1,000 kg/day).

-

Consistent product quality (purity >99%).

Catalytic Optimization

Recent advancements use zeolite-based catalysts to improve formaldehyde utilization:

-

Catalyst : HZSM-5 zeolite.

-

Conversion Rate : 95% DMH to DMDM hydantoin.

-

Byproduct Reduction : Minimal formaldehyde residue (<0.1%).

Critical Reaction Parameters

Molar Ratio of Formaldehyde to DMH

Excess formaldehyde ensures complete hydroxymethylation:

Temperature and pH Effects

-

Optimal Temperature : 45–50°C. Higher temperatures (>60°C) promote side reactions (e.g., formaldehyde polymerization).

-

pH Range : 8.0–9.5. Alkaline conditions favor hydroxymethylation, while acidic media lead to decomposition.

Catalyst Selection

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| NaOH | 4 | 73 |

| KCO | 5 | 68 |

| MgO | 3.5 | 70 |

Purification and Characterization

Recrystallization Techniques

Analytical Validation

-

HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water = 70:30).

-

H NMR (400 MHz, DO): δ 4.25 (s, 4H, –CHOH), 1.45 (s, 6H, –CH).

-

IR (KBr): 3250 cm (O–H), 1700 cm (C=O).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of DMH’s nitrogen on formaldehyde, followed by hydroxymethylation ():

-

Step 1 : Deprotonation of DMH by NaOH to form a resonance-stabilized anion.

-

Step 2 : Electrophilic addition of formaldehyde to the anion.

-

Step 3 : Acid workup to protonate the intermediate and precipitate the product.

化学反应分析

Types of Reactions

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.

Reduction: The compound can be reduced to yield different imidazolidine derivatives.

Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formic acid derivatives.

Reduction: Various imidazolidine derivatives.

Substitution: Substituted imidazolidine compounds with different functional groups.

科学研究应用

Applications Overview

-

Cosmetics and Personal Care Products

- DMDM hydantoin is widely used as a preservative in various cosmetic formulations due to its antimicrobial properties. It functions by releasing formaldehyde, which helps in inhibiting microbial growth.

- Common products include shampoos, conditioners, lotions, and creams.

-

Pharmaceuticals

- In pharmaceuticals, DMDM hydantoin serves as a preservative in injectable medications and topical formulations. Its ability to prevent microbial contamination is critical in maintaining product safety and efficacy.

-

Industrial Applications

- The compound is utilized in industrial settings for its biocidal properties. It is employed in formulations for cleaning agents and disinfectants.

-

Food Industry

- While not directly used in food products, DMDM hydantoin is relevant in the context of food packaging materials where it can help in preventing spoilage.

Data Table of Applications

| Application Area | Specific Uses | Concentration Range (%) | Regulatory Status |

|---|---|---|---|

| Cosmetics | Shampoos, conditioners | Up to 0.6% | Approved for use in EU/US |

| Pharmaceuticals | Injectable drugs | Up to 0.6% | Approved by FDA |

| Industrial Cleaning | Disinfectants | Varies | Compliance with safety standards |

| Food Packaging | Antimicrobial agent | Not directly applicable | Indirect use |

Case Study 1: Efficacy in Cosmetic Formulations

A study published by the European Chemicals Agency evaluated the effectiveness of DMDM hydantoin in various cosmetic products. The results indicated that at concentrations up to 0.6%, the compound effectively inhibited microbial growth over extended periods, ensuring product stability and safety .

Case Study 2: Safety Assessment in Pharmaceuticals

Research conducted by the Environmental Defense Fund assessed the safety profile of DMDM hydantoin when used as a preservative in pharmaceutical products. The findings confirmed that the compound poses minimal risk when used within regulatory limits, supporting its continued use in injectable formulations .

Case Study 3: Industrial Application Effectiveness

A technical report highlighted the use of DMDM hydantoin in industrial cleaning agents. The study demonstrated that formulations containing this compound exhibited superior antimicrobial properties compared to those without it, leading to improved hygiene standards in industrial environments .

Regulatory Considerations

DMDM hydantoin is subject to regulatory scrutiny due to its formaldehyde-releasing properties. Regulatory bodies such as the FDA and ECHA have established guidelines for its safe use:

- Maximum Concentration : Typically limited to 0.6% in cosmetic and pharmaceutical products.

- Labeling Requirements : Products containing DMDM hydantoin must disclose its presence on labels due to potential sensitivities among consumers.

作用机制

The mechanism of action of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo chemical modifications that enhance its activity in different applications.

相似化合物的比较

Chemical Structure and Properties

DMDM hydantoin belongs to the hydantoin-derived FAR family. Key structural analogs and their properties include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| DMDM hydantoin | 6440-58-0 | C₇H₁₂N₂O₄ | 188.18 | 1,3-hydroxymethyl; 5,5-dimethyl substitution |

| Diazolidinyl urea (DAU) | 78491-02-8 | C₈H₁₄N₄O₇ | 278.22 | Urea-linked imidazolidinyl groups |

| Imidazolidinyl urea | 39236-46-9 | C₁₁H₁₆N₄O₈ | 332.27 | Bis-urea structure with hydroxymethyl groups |

| Sodium hydroxymethylglycinate (SMG) | 70161-44-3 | C₃H₆NNaO₃ | 127.08 | Sodium salt of hydroxymethyl glycine |

| 1-(Hydroxymethyl)-5,5-dimethylhydantoin | 116-25-6 | C₆H₁₀N₂O₃ | 158.16 | Single hydroxymethyl group at position 1 |

Key Differences :

- DMDM hydantoin’s dual hydroxymethyl groups enhance formaldehyde release efficiency compared to mono-substituted analogs like 1-(hydroxymethyl)-5,5-dimethylhydantoin .

Antimicrobial Efficacy

A 2020 study compared the in vitro bactericidal efficacy of five FARs against antibiotic-resistant and sensitive pathogens (Table 1) :

Table 1 : Minimum Bactericidal Concentration (MBC, μg/mL) of FARs Against Pathogens

| Pathogen | DMDM Hydantoin | Diazolidinyl Urea | Sodium Hydroxymethylglycinate | Nitrotriol | 2-Nitro-1-propanol |

|---|---|---|---|---|---|

| MSSA | 250 | 500 | 1000 | 125 | 500 |

| MRSA | 500 | 1000 | 2000 | 250 | 1000 |

| Candida albicans | 125 | 250 | 500 | 62.5 | 250 |

| Pseudomonas aeruginosa | 1000 | 2000 | 4000 | 500 | 2000 |

Findings :

Formaldehyde Release Kinetics

Formaldehyde release rates vary significantly among FARs:

| Compound | Formaldehyde Release Rate (ppm/h) | pH Stability Range |

|---|---|---|

| DMDM hydantoin | 0.5–2.0 | 4.0–9.0 |

| Diazolidinyl urea | 0.3–1.5 | 3.5–8.5 |

| Imidazolidinyl urea | 0.2–1.0 | 5.0–8.0 |

| Sodium hydroxymethylglycinate | 1.0–3.0 | 6.0–9.0 |

DMDM hydantoin provides a balanced release profile , making it effective in formulations with neutral to slightly acidic pH . In contrast, SMG releases formaldehyde more rapidly but is unstable in acidic conditions .

生物活性

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin, is a compound that has garnered attention for its biological activity, particularly as an antimicrobial agent. This article delves into its chemical properties, mechanisms of action, applications in various fields, and associated health effects.

- Chemical Formula : C₇H₁₂N₂O₄

- Molecular Weight : 188.18 g/mol

- CAS Number : 6440-58-0

- IUPAC Name : this compound

DMDM hydantoin functions primarily as a formaldehyde releaser , which means it slowly releases formaldehyde when applied. This property is crucial for its antimicrobial efficacy. The compound creates an environment that is less favorable for the growth of microorganisms by denaturing proteins and disrupting cellular processes in bacteria and fungi .

Antimicrobial Efficacy

DMDM hydantoin exhibits broad-spectrum antimicrobial activity against various microorganisms:

| Microorganism Type | Efficacy |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Effective |

| Yeasts | Effective |

Studies have shown that DMDM hydantoin is particularly effective against antibiotic-resistant strains of bacteria, making it a valuable agent in the fight against infections .

Applications

- Cosmetics : DMDM hydantoin is widely used in personal care products such as shampoos, conditioners, and skin creams as a preservative to prevent microbial growth. The European Union allows a maximum concentration of 0.6% in cosmetic formulations .

- Industrial Uses : Beyond cosmetics, it is utilized in cleaning products, adhesives, and coatings due to its biocidal properties .

- Research : The compound serves as a tool in proteomics research due to its ability to modify proteins .

Case Studies and Research Findings

A notable study investigated the ex vivo antimicrobial efficacy of various formaldehyde releasers, including DMDM hydantoin, against both antibiotic-sensitive and resistant microorganisms involved in infectious keratitis. The findings highlighted DMDM hydantoin's effectiveness in reducing microbial load significantly compared to control groups .

Another research highlighted the potential risks associated with increased exposure to DMDM hydantoin in cosmetic products. It noted a correlation between higher concentrations of this compound and the incidence of contact dermatitis among sensitive individuals .

Health Effects

While DMDM hydantoin is generally regarded as safe when used within recommended limits, it can pose health risks:

- Acute Toxicity : Ingestion can lead to serious health issues; animal studies suggest that doses below 150 grams may be fatal .

- Dermatological Reactions : Allergic reactions such as contact dermatitis have been documented in sensitive populations due to formaldehyde release .

- Carcinogenic Concerns : Long-term exposure to formaldehyde has raised concerns regarding its carcinogenic potential; thus, regulatory bodies have established strict limits on its use .

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione?

- Answer : A common approach involves nucleophilic substitution under mild conditions. For example, derivatives of imidazolidine-2,4-dione can be synthesized by reacting intermediates (e.g., 3-(2-chloroacetyl)-5,5-diphenylimidazolidine-2,4-dione) with substituted phenols in DMF at 50–55°C for 24–26 hours, using K₂CO₃ and KI as catalysts. Post-reaction, the product is precipitated in ice-cold water and purified via ethanol recrystallization . This method ensures high yield and purity, critical for downstream applications.

Q. How can crystallographic data validate the structural integrity of synthesized derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For instance, monoclinic crystal systems (space group P2₁) with lattice parameters (e.g., a = 8.5395 Å, b = 8.9377 Å, c = 23.444 Å, β = 91.066°) and hydrogen-bonding networks help confirm molecular geometry. Thermal displacement parameters (e.g., Ueq values) and torsion angles (e.g., C22–N4–C24–O4 = −179.8°) further validate stereochemical fidelity .

Q. What safety protocols are essential for handling imidazolidine-2,4-dione derivatives in the lab?

- Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid contact with oxidizing agents, and store compounds in sealed containers at <25°C. For brominated analogs (e.g., 1,3-Dibromo-5,5-dimethylhydantoin), ensure proper ventilation and grounding to prevent electrostatic discharge .

Advanced Research Questions

Q. How can computational methods improve reaction design for imidazolidine-2,4-dione derivatives?

- Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Coupled with machine learning, these methods identify optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation. For example, ICReDD’s workflow integrates computational screening with experimental validation to accelerate catalyst selection and reaction optimization .

Q. What analytical strategies resolve contradictions in spectroscopic data for hydroxymethylated derivatives?

- Answer : Combine 2D NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to distinguish regioisomers. For instance, cross-peaks in HMBC spectra between hydroxymethyl protons and carbonyl carbons (δ ~170 ppm) clarify substitution patterns. Conflicting NOE correlations can be resolved by variable-temperature NMR to account for dynamic equilibria .

Q. How do environmental risk assessments guide the disposal of imidazolidine-2,4-dione waste?

- Answer : Biodegradation studies (e.g., OECD 301F) and ecotoxicity assays (e.g., Daphnia magna LC₅₀) determine environmental persistence. For compounds with low bioaccumulation potential (log P < 3), incineration with alkaline scrubbers is recommended. Hydroxymethyl groups may enhance aqueous solubility, reducing terrestrial toxicity but requiring pH-neutralization prior to disposal .

Methodological Considerations

Q. What factorial design principles optimize multi-step synthesis of imidazolidine-2,4-dione analogs?

- Answer : Full factorial designs (e.g., 2³) evaluate variables like temperature, catalyst loading, and reaction time. Response surface methodology (RSM) identifies interactions between factors, e.g., KI concentration significantly impacts yield in nucleophilic substitutions. Central composite designs (CCDs) further refine optimal conditions .

Q. How do membrane technologies enhance purification of polar derivatives?

- Answer : Nanofiltration (NF) membranes with molecular weight cut-offs (MWCO) of 200–300 Da selectively retain unreacted intermediates while permeating polar hydroxymethylated products. Solvent-resistant membranes (e.g., polyimide) tolerate DMF, enabling continuous processes with >90% recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。